molecular formula C12H12N2O2S B14903045 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide

Cat. No.: B14903045
M. Wt: 248.30 g/mol
InChI Key: VEBNHZUYNSIFGC-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide is a compound that features a picolinamide backbone with a hydroxy group at the 3-position and a thiophen-2-yl ethyl substituent at the nitrogen atom. This compound is part of a broader class of heterocyclic compounds that exhibit significant biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid, which is converted to picolinamide through an amidation reaction.

    Substitution Reaction: The picolinamide is then subjected to a substitution reaction with 1-(thiophen-2-yl)ethylamine to introduce the thiophen-2-yl ethyl group.

    Hydroxylation: Finally, the compound undergoes hydroxylation at the 3-position to yield this compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the thiophen-2-yl ethyl substituent.

    Substitution: The thiophen-2-yl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The hydroxy group and the thiophen-2-yl ethyl substituent allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide can be compared with other similar compounds, such as:

    3-Hydroxy-N-(1-(phenyl)ethyl)picolinamide: This compound has a phenyl group instead of a thiophen-2-yl group, which alters its electronic properties and biological activity.

    3-Hydroxy-N-(1-(pyridin-2-yl)ethyl)picolinamide: The pyridin-2-yl group provides different binding characteristics and reactivity compared to the thiophen-2-yl group.

    3-Hydroxy-N-(1-(furan-2-yl)ethyl)picolinamide: The furan-2-yl group introduces different electronic and steric effects, impacting the compound’s overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3-hydroxy-N-(1-thiophen-2-ylethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8(10-5-3-7-17-10)14-12(16)11-9(15)4-2-6-13-11/h2-8,15H,1H3,(H,14,16)

InChI Key

VEBNHZUYNSIFGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=C(C=CC=N2)O

Origin of Product

United States

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